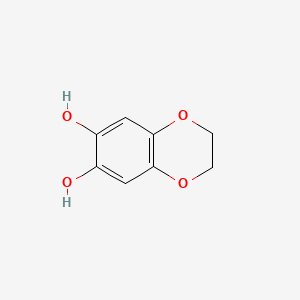

1,4-Benzodioxan-6,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMLLBLUIVEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550032 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90111-35-6 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90111-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 1,4 Benzodioxane Core Structure in Organic and Medicinal Chemistry

The 1,4-benzodioxane (B1196944) core, which consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a highly versatile and evergreen scaffold in both organic and medicinal chemistry. unimi.itresearchgate.netnih.gov Its rigid, conformationally constrained structure provides a unique three-dimensional framework that is instrumental in the design of biologically active molecules. This structural rigidity allows for precise spatial arrangement of substituents, which is crucial for investigating structure-activity relationships and designing selective inhibitors for various biological targets.

The significance of the 1,4-benzodioxane scaffold is underscored by its presence in a wide array of natural products, particularly lignans (B1203133), which have demonstrated considerable medicinal importance. connectjournals.com This natural occurrence has spurred significant interest in the synthesis of novel benzodioxane derivatives. In medicinal chemistry, this scaffold is a key component in numerous compounds that exhibit a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antibacterial, anti-inflammatory, antioxidant, and neuroprotective effects. unimi.itresearchgate.netscirp.orgresearchgate.net

The versatility of the 1,4-benzodioxane moiety is further demonstrated by its incorporation into drugs targeting a diverse range of biological systems, such as adrenergic, serotoninergic, and nicotinic receptors. unimi.itresearchgate.netnih.gov For instance, derivatives of 1,4-benzodioxane have been developed as agents targeting serotonin (B10506) receptors for potential applications in mood and cognitive disorders. ontosight.ai The ability to modify the benzene ring and the dioxane ring at various positions allows for the fine-tuning of the pharmacological profile of these compounds, making the 1,4-benzodioxane scaffold a privileged structure in drug discovery and development. researchgate.net

Overview of 1,4 Benzodioxan 6,7 Diol Within the Broader 1,4 Benzodioxane Class

Within the extensive family of 1,4-benzodioxane (B1196944) derivatives, 1,4-benzodioxan-6,7-diol emerges as a noteworthy compound. Its structure features the characteristic 1,4-benzodioxane core with two hydroxyl groups substituted at the 6 and 7 positions of the benzene (B151609) ring.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | nih.govscbt.comalfa-chemistry.com |

| Molecular Weight | 168.15 g/mol | nih.govscbt.com |

| CAS Number | 90111-35-6 | nih.govscbt.comalfa-chemistry.commatrixscientific.com |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diol | nih.govalfa-chemistry.com |

This dihydroxylated derivative has been a subject of scientific interest due to its potential biological activities. Research has suggested that this compound may possess antioxidant, anti-inflammatory, and anticancer properties. The presence of the catechol-like dihydroxyl functionality on the aromatic ring is a key structural feature that likely contributes to its bioactivity, particularly its antioxidant capacity through the scavenging of free radicals. As a member of the benzodioxane class, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Historical Context of 1,4 Benzodioxane Derivatives in Scientific Inquiry

Classical Synthetic Routes to the 1,4-Benzodioxane Skeleton

Traditional methods for synthesizing the 1,4-benzodioxane ring system have been foundational in the field. These routes often involve the formation of the dioxane ring through the reaction of a catechol derivative with a suitable three-carbon electrophile.

A primary and widely utilized method for constructing the 1,4-benzodioxane framework is the condensation of a catechol with a dielectrophilic C2 or C3 unit. acs.orgunimi.it One of the most direct approaches involves the reaction of a catechol with reagents like ethyl 2,3-dibromopropionate in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dry acetone (B3395972). unimi.iteurjchem.commdpi.com This reaction proceeds through a nucleophilic substitution, where the catecholate attacks the electrophilic carbons of the propionate (B1217596) derivative, leading to the formation of the dioxane ring. Subsequent saponification of the resulting ester yields the corresponding carboxylic acid. eurjchem.com

The reaction of 3-substituted catechols with methyl 2,3-dibromopropionate is a straightforward method to produce 2-carboxy substituted 1,4-benzodioxanes with substituents at the C(5) or C(8) positions. unimi.it However, this can lead to the formation of regioisomers, which may require separation. unimi.itmdpi.com The specific synthesis of 1,4-benzodioxan-6,7-diol derivatives would start from 3,4-dihydroxybenzonitrile, which is treated with methyl 3,4-dibromobutyrate to form the 7-substituted-1,4-benzodioxane ring. nih.gov

| Starting Materials | Reagents | Product | Yield | Reference |

| Catechol | Ethyl 2,3-dibromopropionate, K2CO3, Acetone | 1,4-benzodioxan-2-carboxylic acid | 76% | eurjchem.com |

| 3-Nitrocatechol | Methyl 2,3-dibromopropionate | Methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate | - | unimi.it |

| 3,4-Dihydroxybenzonitrile | Methyl 3,4-dibromobutyrate | 7-substituted-1,4-benzodioxane | Good | nih.gov |

Another classical and effective strategy involves the reaction of catechol derivatives with epoxide precursors, such as epichlorohydrin (B41342) or glycidyl (B131873) tosylates, in the presence of a base. google.com This reaction typically proceeds via the opening of the epoxide ring by the catecholate, followed by an intramolecular cyclization to form the 1,4-benzodioxane ring. The use of optically active epoxides can lead to the formation of enantiomerically enriched 1,4-benzodioxane derivatives. clockss.org

A related method utilizes halohydrins, such as 3-chloro-1,2-propanediol (B139630). In an industrial-scale process, a catechol derivative is reacted with 3-chloro-1,2-propanediol in the presence of a base to form a diol intermediate. google.com This intermediate is then sulfonated to introduce a good leaving group, followed by base-mediated intramolecular cyclization to yield the 1,4-benzodioxane ring system. This method is advantageous for its efficiency and scalability. A 6-exo cyclization is favored, leading preferentially to the 6-membered benzodioxane ring over a 7-membered analog. doi.org

Complex 1,4-benzodioxane derivatives can be synthesized through multistep sequences starting from readily available precursors like gallic acid. scirp.orgscirp.org For instance, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized from gallic acid in a six-step process. scirp.orgscirp.org The synthesis begins with the esterification of gallic acid, followed by reaction with 1,2-dibromoethane (B42909) in the presence of a base to form the 1,4-benzodioxane ring. scirp.orgscirp.org Subsequent modifications, such as the introduction of various substituents, can be carried out to generate a diverse range of derivatives. scirp.orgscirp.org

A typical reaction sequence is as follows:

Esterification: Gallic acid is converted to methyl 3,4,5-trihydroxybenzoate. scirp.orgscirp.org

Dioxane Ring Formation: The trihydroxybenzoate reacts with 1,2-dibromoethane and potassium carbonate in acetone to yield a disubstituted 1,4-benzodioxane. scirp.orgscirp.org

Further Functionalization: The resulting benzodioxane derivative can then undergo further reactions, such as reaction with mercaptans, hydrolysis of the ester, conversion to an acid chloride, and finally reaction with amines to form amide analogs. scirp.orgscirp.org

Advanced Catalytic Approaches in 1,4-Benzodioxane Synthesis

More recent synthetic strategies have focused on the use of transition metal catalysis to achieve the synthesis of 1,4-benzodioxanes with high efficiency and selectivity. These methods offer advantages over classical routes, including milder reaction conditions and the ability to tolerate a wider range of functional groups.

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the 1,4-benzodioxane skeleton. rsc.org One notable approach is the intramolecular etherification of an aryl halide bearing an ortho-oxyethanol group. rsc.org This reaction is highly dependent on the choice of ligand and has been successfully used to synthesize various 1,4-benzodioxane derivatives, including enantiopure products from optically active alcohols. rsc.org

Another palladium-catalyzed method involves the coupling of allylic biscarbonates with catechols, which can lead to enantioenriched 1,4-benzodioxanes. rsc.org Furthermore, palladium-catalyzed alkene aryloxyarylation reactions provide a convenient route to 2-substituted chromans and can be extended to the synthesis of 1,4-benzodioxanes. researchgate.netdicp.ac.cn This transformation involves the coupling of a phenol bearing a pendant alkene with an aryl halide. dicp.ac.cn The use of chiral monophosphorus ligands has enabled the development of highly enantioselective versions of this reaction, leading to 1,4-benzodioxanes with quaternary stereocenters in excellent yields and enantioselectivities. dicp.ac.cn

Copper-catalyzed reactions have also proven to be effective for the synthesis of 1,4-benzodioxanes. A notable example is the tandem ring-opening/coupling cyclization of o-iodophenols with epoxides. acs.org This reaction is typically catalyzed by a Cu2O/1,10-phenanthroline system in the presence of a base like cesium carbonate. acs.org The proposed mechanism involves the ring-opening of the epoxide by the o-iodophenol, followed by an intramolecular Ullmann-type C-O bond formation to close the dioxane ring. acs.org This method is advantageous as it allows for the use of a wide range of o-iodophenols and epoxides to produce diverse 1,4-benzodioxane products in moderate to good yields under relatively mild conditions. acs.org

Another copper-catalyzed approach involves the tandem reaction of 2-((o-iodophenoxy)methyl)oxiranes with phenols. nih.govrsc.org This method, catalyzed by CuBr, proceeds via the ring-opening of the oxirane by the phenol, followed by an intramolecular C-O cross-coupling cyclization. nih.govrsc.org

An in-depth examination of the synthetic approaches for this compound and its derivatives reveals a landscape rich with both traditional and modern methodologies. The pursuit of stereoselectivity and the integration of green chemistry principles are prominent themes in the synthesis of these valuable compounds.

Structure Activity Relationship Sar Studies of 1,4 Benzodioxane Derivatives

Elucidation of Structural Requirements for Biological Activities

The biological activities of 1,4-benzodioxane (B1196944) derivatives are intrinsically linked to their chemical structures. The core 1,4-benzodioxane ring system is a key pharmacophoric element, providing a rigid framework that correctly orients essential substituent groups for optimal interaction with their biological targets. researchgate.netnih.gov

Research has demonstrated that the 1,4-benzodioxane moiety is a critical component for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. scirp.org For instance, in the development of inhibitors for the bacterial cell division protein FtsZ, the two oxygen atoms of the 1,4-benzodioxane ring were found to play a crucial role in binding to the target. unimi.it The scaffold is also a cornerstone in the design of ligands for α-adrenergic and serotoninergic receptors. nih.gov

The nature of the substituent at the 2-position of the dioxane ring is a significant determinant of biological activity. For example, enantiomerically pure 1,4-benzodioxane-2-carboxylic acid derivatives are key intermediates in the synthesis of various therapeutically active compounds. arabjchem.org Furthermore, the stereochemistry at this position can have a profound impact on biological activity, a factor that has been extensively studied in the context of FtsZ inhibitors. unimi.it

The following table summarizes the structural requirements for various biological activities of 1,4-benzodioxane derivatives:

Table 1: Structural Requirements for Biological Activities of 1,4-Benzodioxane Derivatives| Biological Activity | Key Structural Features |

| α1-Adrenoreceptor Antagonism | - 1,4-benzodioxane core scaffold.- Specific substituents on the aromatic ring and the dioxane moiety to confer subtype selectivity. nih.gov |

| 5-HT1A Receptor Agonism | - The (S)-enantiomer is preferred for high affinity. nih.gov |

| Anticancer Activity | - Chirality can influence activity, with the (R)-enantiomer of certain derivatives showing higher potency in prostate cancer cells. nih.gov- The 1,4-benzodioxane moiety was found to be critical for the growth inhibitory activities of HSF1 pathway inhibitors. scirp.org |

| Anti-inflammatory Activity | - The position of substituents is crucial, with an acetic acid group at the 6-position showing optimal activity. scirp.org |

| Monoamine Oxidase B (MAO-B) Inhibition | - The 1,4-benzodioxan-substituted chalcone (B49325) framework is a key structural element. nih.gov |

| Antibacterial (anti-FtsZ) Activity | - The two oxygen atoms of the 1,4-benzodioxane ring are essential for binding.- The stereochemistry at the 2-position of the dioxane ring is critical for interaction with FtsZ. unimi.it |

Impact of Substituent Position and Nature on Derivative Activity

The position and chemical nature of substituents on the 1,4-benzodioxane ring system are critical factors that modulate the pharmacological activity and selectivity of its derivatives.

For instance, in a series of 1,4-benzodioxan-substituted chalcones designed as inhibitors of human monoamine oxidase B (hMAO-B), the nature and position of substituents on the chalcone's A and B rings significantly influenced their inhibitory potency and selectivity. nih.gov The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), at different positions on the A ring, resulted in varying degrees of MAO-B inhibitory activity. Notably, a hydroxyl group at the 3'-position led to higher potency. nih.gov The most potent compound in this series featured a 3-bromo-4-fluorophenyl group, highlighting the impact of halogen substituents. nih.gov

In the context of anti-inflammatory activity, the position of an acetic acid group on the 1,4-benzodioxane scaffold was shown to be a key determinant of efficacy. scirp.org A derivative with the acetic acid substituent at the 6-position exhibited optimal anti-inflammatory activity, whereas the corresponding regioisomer with the substituent at the 2-position showed only mediocre activity. scirp.org

Furthermore, stereochemistry plays a pivotal role in the activity of 1,4-benzodioxane derivatives. A notable example is the reversed enantioselectivity observed for certain derivatives at α1-adrenergic and 5-HT1A receptors. nih.gov The (S)-enantiomer of one such derivative proved to be a potent and highly selective 5-HT1A receptor agonist, while chirality also influenced the anticancer activity of other derivatives in human prostate cancer cells, with the (R)-enantiomer being the most potent at the α1d-AR subtype. nih.gov

The following table provides examples of the impact of substituent position and nature on the activity of 1,4-benzodioxane derivatives:

Table 2: Impact of Substituents on the Biological Activity of 1,4-Benzodioxane Derivatives| Derivative Class | Substituent Modification | Impact on Biological Activity |

| 1,4-Benzodioxan-substituted Chalcones (MAO-B Inhibitors) | - Replacement of the chalcone's B ring with a 1,4-benzodioxan moiety. | Increased inhibitory activity. nih.gov |

| - Introduction of a 3'-OH group on the A ring. | Enhanced MAO-B inhibitory activity. nih.gov | |

| - (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govacs.orgdioxin-6-yl)prop-2-en-1-one. | Most potent compound with high selectivity. nih.gov | |

| 1,4-Benzodioxane Acetic Acid Analogs (Anti-inflammatory) | - Acetic acid group at the 6-position. | Optimal anti-inflammatory activity. scirp.org |

| - Acetic acid group at the 2-position. | Mediocre anti-inflammatory activity. scirp.org | |

| Chiral 1,4-Dioxane (B91453) Derivatives (Receptor Selectivity) | - (S)-enantiomer. | Potent and selective 5-HT1A receptor agonist. nih.gov |

| - (R)-enantiomer. | More potent for anticancer activity via α1d-AR. nih.gov |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of 1,4-benzodioxane derivatives is a critical factor governing their interaction with biological targets. The semi-rigid 1,4-benzodioxane ring system restricts the molecule's conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation.

Studies comparing the relatively planar 1,4-benzodioxane template with the more flexible 1,4-dioxane ring have provided insights into the role of conformational constraint. researchgate.netnih.gov Replacing the benzodioxane moiety with a 1,4-dioxane ring, which has greater conformational freedom, led to the development of selective α1D-adrenoreceptor antagonists, full 5-HT1A receptor agonists, and potential anticancer agents. researchgate.netnih.gov This suggests that for certain receptors, a less rigid scaffold may allow for a better fit into the binding pocket.

Computational methods, such as 2D and 3D-QSAR (Quantitative Structure-Activity Relationship) and docking studies, have been employed to explore the conformational space of 1,4-benzodioxane derivatives and to understand their binding modes. nih.gov These studies have helped to build pharmacophore models that describe the essential steric and electronic features required for biological activity. For example, in a series of α1-adrenoreceptor antagonists, docking simulations against a computational model of the receptor provided insights into the polar, electrostatic, hydrophobic, and shape effects of substituents that govern ligand binding. nih.gov These computational approaches are invaluable for rationalizing observed SAR and for the design of new derivatives with improved biological profiles.

Advanced Characterization and Spectroscopic Analysis of 1,4 Benzodioxan 6,7 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,4-Benzodioxan-6,7-diol. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the dioxan ring protons, and the hydroxyl protons. The aromatic region would display two singlets, corresponding to the protons at positions 5 and 8 of the benzodioxan ring system. The four protons of the ethylenedioxy bridge (-O-CH₂-CH₂-O-) would appear as a multiplet, often a singlet or a complex AA'BB' system, in the aliphatic region of the spectrum. The two phenolic hydroxyl (-OH) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is predicted to show six distinct signals. Four signals would correspond to the aromatic carbons, with the two oxygen-bearing carbons (C-6 and C-7) shifted significantly downfield. The remaining two aromatic carbons (C-5 and C-8, and the two carbons at the ring junction) would also have characteristic shifts. The two equivalent methylene (B1212753) carbons of the dioxan ring would produce a single signal in the aliphatic region.

2D NMR Techniques: To confirm the assignments from 1D NMR, various 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the placement of the hydroxyl groups on the aromatic ring unimi.it.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, primarily used to confirm the connectivity within the methylene groups of the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about which protons are close to each other in space, helping to confirm the three-dimensional structure mdpi.com.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Assignment |

| ~6.5 - 6.7 (s, 2H) | Aromatic C-H (H-5, H-8) |

| ~4.2 - 4.3 (m, 4H) | Dioxane -OCH₂CH₂O- |

| ~8.0 - 9.0 (br s, 2H) | Phenolic -OH |

Note: Predicted chemical shifts are based on data from analogous 1,4-benzodioxane (B1196944) structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. scirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HR-MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like diols. In ESI-MS, this compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. scirp.orgresearchgate.net Given the molecular formula C₈H₈O₄, the exact mass is 168.0423 g/mol . nih.gov The ESI-MS spectrum would therefore be expected to show a prominent ion peak at m/z 169.0496 for [C₈H₉O₄]⁺ or m/z 191.0318 for [C₈H₈O₄Na]⁺.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. An HR-MS analysis confirming the mass of the molecular ion to within a few parts per million (ppm) of the calculated value provides definitive evidence for the C₈H₈O₄ formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. scirp.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be used to fragment the molecular ion, providing structural information. The fragmentation of dihydroxy-substituted aromatic compounds often involves characteristic losses. nih.gov For this compound, plausible fragmentation pathways could include:

Retro-Diels-Alder (RDA) reaction: Cleavage of the dioxane ring to yield a catechol radical cation.

Loss of ethylene (B1197577) (C₂H₄): From the dioxane moiety.

Sequential loss of neutral molecules: Such as water (H₂O) and carbon monoxide (CO) from the catechol ring.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol scbt.com |

| Exact Mass | 168.04225873 Da nih.gov |

| Expected [M+H]⁺ (HR-MS) | m/z 169.0496 |

| Expected [M+Na]⁺ (HR-MS) | m/z 191.0318 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's chemical bonds.

The structure contains hydroxyl (-OH), aromatic (C=C and C-H), and ether (C-O-C) functional groups, each giving rise to characteristic absorption bands.

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl groups. researchgate.net

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

Aromatic C=C Stretch: One or more medium to strong bands in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-O Stretch: Strong bands are expected for the C-O stretching vibrations. The phenolic C-O stretch typically appears around 1200-1260 cm⁻¹, while the aliphatic C-O-C ether stretches of the dioxane ring are found in the 1040-1150 cm⁻¹ region. scirp.org

Aromatic C-H Bend: Out-of-plane C-H bending vibrations ("oop") in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

| FTIR Spectroscopy Data (Predicted) | |

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (phenolic, H-bonded) | 3200 - 3500 (Broad, Strong) |

| C-H Stretch (aromatic) | 3010 - 3100 (Medium) |

| C=C Stretch (aromatic ring) | 1500 - 1600 (Medium-Strong) |

| C-O Stretch (aryl ether) | 1200 - 1260 (Strong) |

| C-O-C Stretch (aliphatic ether) | 1040 - 1150 (Strong) |

| C-H Bend (aromatic "oop") | 750 - 900 (Strong) |

Note: Predicted frequencies are based on characteristic absorption ranges for the functional groups present. researchgate.netchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on its molecular geometry.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the 1,4-dioxane (B91453) ring (e.g., chair, boat, or twist-boat) in the solid state and the planarity of the aromatic system. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules and crystal packing arrangements in the unit cell. While the technique is powerful, its application is contingent on the ability to produce high-quality single crystals of the compound. As of the time of this writing, a public domain crystal structure for this compound has not been reported. However, the utility of this technique for confirming the structures of complex heterocyclic molecules is well-established. mdpi.com

| Information Obtainable from X-ray Crystallography |

| Parameter |

| Crystal System & Space Group |

| Unit Cell Dimensions |

| Bond Lengths & Angles |

| Torsion Angles |

| Intermolecular Interactions |

| Absolute Configuration |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Column Chromatography, HPLC)

Chromatographic methods are essential for the purification of this compound after synthesis and for assessing its purity. The high polarity imparted by the two phenolic hydroxyl groups is a key consideration in selecting appropriate chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Due to the high polarity of this compound, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase (eluent) would need to be relatively polar to move the compound from the baseline. ualberta.ca Suitable solvent systems could include mixtures of ethyl acetate (B1210297) and hexane (B92381) with a higher proportion of ethyl acetate, or dichloromethane (B109758) with a small percentage of methanol. rochester.edu The retention factor (Rƒ) value can be used to track the compound.

Column Chromatography: For purification on a preparative scale, column chromatography using silica gel as the stationary phase is commonly employed for 1,4-benzodioxane derivatives. scirp.orgresearchgate.net A gradient elution, starting with a less polar solvent system (e.g., 20-30% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate or adding methanol), would effectively separate the highly polar this compound from less polar impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reversed-phase HPLC method would be most suitable, using a non-polar stationary phase (like C18) and a polar mobile phase. bas.bg A typical mobile phase would be a gradient of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure sharp peak shapes. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

| Chromatographic Techniques and Conditions | ||

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) |

| TLC | Silica Gel GF₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:1), or Dichloromethane / Methanol (e.g., 95:5) |

| Column Chromatography | Silica Gel (60-120 or 230-400 mesh) | Gradient of Ethyl Acetate in Hexane |

| HPLC (Reversed-Phase) | C18 (Octadecylsilane) | Gradient of Acetonitrile or Methanol in Water (with 0.1% Formic Acid) |

Industrial and Chemical Applications of 1,4 Benzodioxane Intermediates

Role as Chemical Intermediates in Organic Synthesis

1,4-Benzodioxane (B1196944) derivatives are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The rigid, bicyclic structure of the 1,4-benzodioxane moiety provides a robust framework that can be functionalized to create a variety of biologically active compounds.

One of the most notable applications of 1,4-benzodioxane intermediates is in the synthesis of pharmaceuticals. For instance, derivatives of 1,4-benzodioxan are key components in a range of drugs with diverse therapeutic actions. The structural versatility of the 1,4-benzodioxane ring system allows for the introduction of various substituents, leading to the development of compounds with high affinity and selectivity for specific biological targets. A significant example is the use of 1,4-benzodioxane-2-carboxylic acid as a chiral building block for creating enantiomerically pure pharmaceuticals, which is crucial for enhancing therapeutic efficacy and minimizing side effects.

The synthesis of complex natural products and their analogues also heavily relies on 1,4-benzodioxane intermediates. Lignan-derived 1,4-benzodioxane natural products have demonstrated a wide range of biological activities, prompting extensive synthetic efforts to access these molecules and their derivatives. These synthetic routes often involve the strategic use of functionalized 1,4-benzodioxane building blocks to construct the core structure of the target natural product.

Below is a table summarizing the role of key 1,4-benzodioxane intermediates in organic synthesis:

| Intermediate | Role in Synthesis | Examples of Synthesized Compounds |

| 1,4-Benzodioxane-2-carboxylic acid | Chiral building block | Enantiomerically pure pharmaceuticals |

| Functionalized 1,4-benzodioxanes | Scaffold for biologically active molecules | Lignan (B3055560) natural product analogues |

| 1,4-Benzodioxane-6-carboxylic acid amides | Synthesis of potential anticancer agents | Prostate cancer drug candidates |

Precursors for Specialized Chemical Products (e.g., agrochemicals)

The utility of 1,4-benzodioxane intermediates extends to the agrochemical industry, where they serve as precursors for the development of novel pesticides and herbicides. The inherent biological activity of certain 1,4-benzodioxane derivatives makes them attractive starting points for the synthesis of new crop protection agents.

A notable example is the development of insect growth regulators based on the 1,4-benzodioxane scaffold. Researchers have synthesized 1,4-benzodioxan derivatives that act as juvenile hormone signaling inhibitors. These compounds can disrupt the metamorphosis and reproduction of insects, offering a targeted approach to pest control. One such derivative, ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), has shown potent activity against silkworm larvae, highlighting the potential of this class of compounds in developing new insect growth regulators.

Furthermore, patents have been filed for 2-phenoxymethylene-1,4-benzodioxan derivatives for their use as insecticides and acaricides. This underscores the commercial interest in leveraging the 1,4-benzodioxane core for the creation of effective and specialized agrochemical products.

The following table details examples of 1,4-benzodioxane derivatives as precursors in the agrochemical sector:

| Precursor Derivative | Specialized Chemical Product | Mode of Action |

| Ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP) | Insect Growth Regulator | Juvenile hormone signaling inhibitor |

| 2-Phenoxymethylene-1,4-benzodioxan derivatives | Insecticides and Acaricides | Not specified in the provided context |

Applications in Material Science (e.g., azo dyes)

While the application of 1,4-benzodioxane intermediates in the synthesis of azo dyes is not extensively documented in the reviewed literature, their utility in other areas of material science is emerging. The incorporation of the 1,4-benzodioxane moiety into polymer structures has been shown to enhance the material's properties.

Specifically, 1,4-benzodioxane-2-carboxylic acid has been incorporated into polymer formulations to improve their mechanical properties and thermal stability. This suggests a role for 1,4-benzodioxane derivatives as monomers or additives in the creation of high-performance materials. The rigid and stable nature of the benzodioxane ring can impart desirable characteristics to the resulting polymer, such as increased strength and resistance to heat degradation.

Although a direct and widespread application in azo dye synthesis is not apparent from the available information, the general principles of azo dye chemistry involve the diazotization of an aromatic amine followed by coupling with an electron-rich substrate. In theory, an amino-substituted 1,4-benzodioxane could serve as the aromatic amine precursor. However, specific examples and detailed research on this application are not prominent in the scientific literature reviewed.

The table below summarizes the current understanding of 1,4-benzodioxane applications in material science based on the available data:

| Application Area | 1,4-Benzodioxane Derivative | Effect on Material Properties |

| Polymer Science | 1,4-Benzodioxane-2-carboxylic acid | Improved mechanical properties and thermal stability |

Environmental Chemistry and Degradation Studies of 1,4 Benzodioxane Derivatives

Stability of the 1,4-Benzodioxane (B1196944) Structure under Environmental Conditions

The 1,4-benzodioxane moiety, which consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a structural component in a variety of natural and synthetic compounds. nih.govrsc.org Its stability under environmental conditions is a key determinant of its persistence.

The core 1,4-benzodioxane ring is generally noted for its chemical stability. Studies on the chemical reactions of 1,4-benzodioxane derivatives indicate that the heterocyclic ring is stable under certain conditions, such as in hot aqueous or alcoholic ammonia. However, the ether linkages that form the dioxane ring can be cleaved under aggressive chemical conditions. For instance, the ring can be opened by boiling with hydriodic acid, a strong acid and reducing agent.

Chemical Degradation Processes and Their Efficacy

Chemical degradation, particularly through Advanced Oxidation Processes (AOPs), is a prominent method for treating water contaminated with recalcitrant organic compounds. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic pollutants. pureflowozone.com While studies focusing explicitly on 1,4-Benzodioxan-6,7-diol are absent, extensive research on the degradation of the related compound 1,4-dioxane provides significant insight into the potential efficacy of these processes. deswater.comnih.gov

Common AOPs include processes like UV/hydrogen peroxide (H₂O₂), ozone (O₃)/H₂O₂, and Fenton (Fe²⁺/H₂O₂). deswater.comnih.govspartanwatertreatment.com These methods have proven effective in breaking the stable ether bonds of 1,4-dioxane, leading to its mineralization into carbon dioxide and water. deswater.com For example, the UV/H₂O₂ process was found to effectively degrade 1,4-dioxane, with the reaction following first-order kinetics. nih.govnih.gov Similarly, photo-Fenton-like processes have also been shown to achieve high removal rates. nih.govnih.gov

Table 1: Efficacy of Advanced Oxidation Processes (AOPs) on 1,4-Dioxane Degradation (Note: This data is for the related compound 1,4-dioxane and is presented to illustrate the potential efficacy of these methods for similar structures like 1,4-benzodioxane derivatives.)

| AOP Method | Catalyst/Oxidant | Conditions | Efficacy/Removal Rate | Reference(s) |

| UV/H₂O₂ | H₂O₂ | pH 3.0, 25W UV lamp | 96% degradation in 2 hours | nih.gov |

| Photo-Fenton | Fe(II)/H₂O₂ | pH 3.0, UV illumination | ~100% oxidation in 15 min | nih.gov |

| Sunlight/Fenton | Fe(II)/H₂O₂ | pH 3.0, Sunlight | Fastest degradation kinetics compared to other tested AOPs | nih.gov |

| Heterogeneous Photocatalysis | TiO₂ Nanoparticles | Cool white fluorescent light, pH 7 | >99.9% removal | nih.gov |

| Heterogeneous Photocatalysis | nZVI Nanoparticles | Cool white fluorescent light, pH 3 | >99.9% removal | nih.gov |

Biotransformation and Biodegradation Pathways

Biotransformation and biodegradation are key processes that determine the ultimate environmental fate of organic compounds. researchgate.net These processes involve the breakdown of substances by microorganisms such as bacteria and fungi. unesp.br The biodegradation of aromatic compounds and ethers has been the subject of considerable research. nih.govnih.gov

While specific biodegradation pathways for this compound have not been elucidated, general mechanisms for the breakdown of aromatic ethers can be considered. The initial step in the aerobic degradation of aromatic compounds is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. unesp.br For aromatic ethers, a common pathway involves the enzymatic cleavage of the ether bond. nih.gov For example, certain strains of Rhodococcus have been shown to degrade various ether compounds, with a proposed mechanism involving the oxidation of a Cα-methylene group adjacent to the ether oxygen, forming a hemiacetal that spontaneously decomposes. nih.gov

In the case of this compound, biodegradation could potentially be initiated by:

Dioxygenase attack on the aromatic ring: Bacteria often employ dioxygenases to hydroxylate the benzene ring, leading to the formation of a cis-dihydrodiol. This destabilizes the aromatic system and is a prelude to ring cleavage. unesp.br

Monooxygenase attack on the dioxane ring: Monooxygenases could hydroxylate one of the carbon atoms in the dioxane ring, initiating cleavage of the ether linkages. This has been observed in the biodegradation of the related compound 1,4-dioxane, where monooxygenase-expressing bacteria are key players. berkeley.edunih.gov

Following initial ring cleavage (either of the benzene or dioxane ring), the resulting intermediates would likely enter central metabolic pathways (like the β-ketoadipate pathway for aromatic breakdown) and be further degraded to produce cell biomass, carbon dioxide, and water. unesp.br However, the recalcitrance of the related compound 1,4-dioxane to biodegradation in many environments suggests that the 1,4-benzodioxane structure may also be persistent and require specific microbial populations or co-metabolic conditions for efficient breakdown. dtic.mil

Future Directions and Emerging Research Avenues for 1,4 Benzodioxan 6,7 Diol

Exploration of Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes to the 1,4-benzodioxane (B1196944) core is fundamental for advancing research in this area. Future efforts are expected to focus on methodologies that offer higher yields, greater stereoselectivity, and improved environmental profiles over traditional methods.

One promising trend is the use of readily available and renewable starting materials. For instance, a multi-step synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been successfully developed starting from gallic acid, an inexpensive and abundant natural phenol (B47542). scirp.orgunimi.it This approach involves an initial esterification of gallic acid, followed by reaction with 1,2-dibromoethane (B42909) to form the benzodioxane ring. scirp.org

Another area of innovation lies in the development of greener synthetic pathways. A notable example is the reaction of catechol with glycerol (B35011) carbonate (GlyC), a biodegradable and non-toxic reagent, to selectively synthesize 2-hydroxymethyl-1,4-benzodioxane (B143543), a key pharmaceutical intermediate. rsc.org This method can be performed without a solvent and achieves high yields, presenting a significant improvement in sustainability. rsc.org

Future research will likely expand on these principles, exploring enzymatic catalysis, flow chemistry, and other green chemistry techniques to streamline the synthesis of 1,4-Benzodioxan-6,7-diol and its derivatives. wjpmr.com

Design and Synthesis of Advanced 1,4-Benzodioxane Analogs

The versatility of the 1,4-benzodioxane scaffold allows for extensive chemical modification to create advanced analogs with tailored biological activities. researchgate.net Building upon this compound, researchers are designing and synthesizing novel derivatives targeting a wide range of diseases.

Recent research has yielded a variety of promising analogs:

Anticancer Agents: Derivatives incorporating 1,3,4-oxadiazole (B1194373) and benzamide (B126) moieties have been synthesized and show potential as anticancer drugs. scirp.orgresearchgate.net Some of these compounds have demonstrated cytotoxic effects in prostate cancer and HeLa cell lines. nih.govnih.govresearchgate.net

Antibacterial Compounds: By modifying the 1,4-benzodioxane structure, researchers have developed potent inhibitors of the bacterial protein FtsZ, a key target for new antibiotics. nih.govmdpi.comnih.gov

Enzyme Inhibitors: 1,4-benzodioxan-substituted chalcones have been designed as highly selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of neurological disorders. nih.gov

Anti-inflammatory Agents: A series of substituted derivatives have shown significant in vivo anti-inflammatory activity, in some cases surpassing that of ibuprofen. researchgate.net

The design of these advanced analogs is increasingly guided by structure-activity relationship (SAR) studies, which help to identify the chemical features crucial for biological activity. nih.gov

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While numerous 1,4-benzodioxane derivatives exhibit potent biological effects, a deeper understanding of their molecular mechanisms of action is a critical future research direction. Currently, research has identified several molecular targets for various analogs, but there is a notable lack of information on the specific molecular interactions of the parent compound, this compound.

Future investigations will need to employ a range of biochemical and cellular assays to pinpoint the precise proteins, enzymes, and signaling pathways that these compounds modulate. For example, studies on benzodioxane-benzamide derivatives have validated that they perturb Z-ring formation and FtsZ localization in bacteria, confirming their mechanism as cell division inhibitors. nih.gov Similarly, other derivatives have been shown to target α1D-adrenoreceptors and 5-HT1A receptors, highlighting the scaffold's ability to interact with diverse biological targets. nih.govresearchgate.net

Elucidating these mechanisms will not only validate the therapeutic potential of existing compounds but also provide a rational basis for the design of next-generation analogs with improved selectivity and efficacy.

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. nih.gov For 1,4-benzodioxane derivatives, this integrated approach is becoming indispensable for accelerating the design-synthesize-test cycle.

Computational tools such as molecular docking are being used to predict how different analogs will bind to their target proteins. researchgate.net These in silico studies help to prioritize which compounds to synthesize, saving time and resources. For example, computational modeling of the FtsZ binding site has guided the design of benzodioxane-benzamides with enhanced antimicrobial activity by optimizing their fit within a narrow, hydrophobic pocket of the protein. nih.govmdpi.com

Future research will see the expanded use of more advanced computational methods, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling. derpharmachemica.com These approaches will provide more dynamic and predictive insights into the behavior of these molecules in biological systems, further refining the drug design process.

Sustainable and Green Chemical Production Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. wjpmr.com For this compound and its derivatives, future research will focus on developing production routes that are not only efficient but also environmentally benign.

Key strategies for sustainable production include:

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as gallic acid from plants, reduces reliance on petrochemicals. scirp.orgresearchgate.net

Solvent-Free Reactions: Designing reactions that proceed without the need for hazardous organic solvents, as demonstrated in the synthesis of 2-hydroxymethyl-1,4-benzodioxane from catechol and glycerol carbonate. rsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste. wjpmr.com

Catalysis: Employing catalysts to increase reaction efficiency and reduce energy consumption. wjpmr.com

By embracing these green chemistry principles, the chemical industry can move towards more sustainable methods for producing valuable 1,4-benzodioxane-based compounds.

Development of Advanced Analytical Techniques

The accurate characterization of newly synthesized 1,4-benzodioxane derivatives is crucial for confirming their structure and purity. While standard analytical techniques are well-established, there is a continuous drive to develop and apply more advanced methods that can provide deeper structural insights.

Currently, the characterization of these compounds relies heavily on a suite of standard spectroscopic and spectrometric methods.

| Analytical Technique | Information Provided |

| FTIR Spectroscopy | Identifies functional groups present in the molecule. scirp.org |

| NMR Spectroscopy (¹H & ¹³C) | Elucidates the carbon-hydrogen framework and connectivity of atoms. scirp.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. scirp.org |

Emerging as a powerful tool for characterizing small molecules is Microcrystal Electron Diffraction (MicroED). mdpi.com This technique can determine the atomic structure from micro-sized crystals, which is particularly valuable when traditional X-ray crystallography is challenging. mdpi.com Additionally, advanced hyphenated techniques like LC-MS and LC-NMR are becoming central to the analysis of phenolic compounds, offering both separation and detailed structural identification in complex mixtures. researchgate.net The application of these advanced methods will be vital for the unambiguous characterization of novel and complex 1,4-benzodioxane analogs. nih.gov

Investigations into Environmental Fate and Remediation

As with any chemical compound intended for widespread use, understanding the environmental fate of 1,4-benzodioxane derivatives is essential. There is currently a significant lack of data on the environmental persistence, bioaccumulation, and toxicity of this compound and its close analogs.

Research in this area is critical and should address several key questions:

Biodegradability: Are these compounds readily broken down by microorganisms in soil and water, or are they persistent? cdc.gov

Mobility: How do they move through different environmental compartments (air, water, soil)? Their solubility and potential to adsorb to soil particles will be key factors. cdc.gov

Toxicity: What are their potential effects on aquatic and terrestrial organisms?

It is important to distinguish the benzodioxane structure from the more commonly studied environmental contaminant 1,4-dioxane (B91453). While both contain a dioxane ring, their chemical properties and likely environmental behaviors are very different. cdc.govitrcweb.org Future studies must focus specifically on the benzodioxane class of compounds to accurately assess their environmental risk and develop remediation strategies if necessary. This research will be crucial to ensure that the development of new, beneficial 1,4-benzodioxane-based products is done in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,4-Benzodioxan-6,7-diol with improved conversion efficiency?

- Methodological Answer: Synthesis optimization should address substrate instability and by-product formation. For example, dopamine condensation with aldehydes (e.g., phenylacetaldehyde) under physiological conditions yields this compound derivatives. However, low conversion efficiency (e.g., ~15.9%) may arise due to competing reactions. Strategies include:

- Stabilizing substrates via pH control or temperature modulation.

- Employing enzymatic catalysis to enhance regioselectivity.

- Using LC-MS/MS to monitor intermediate degradation and adjust reaction kinetics in real-time .

Q. How can structural identity and purity of this compound be confirmed?

- Methodological Answer: Combine orthogonal analytical techniques:

- Thin-Layer Chromatography (TLC): Compare retention factors (Rf) with commercial standards to verify major products .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) for molecular ion confirmation (e.g., m/z 212.24 for C₁₄H₁₂O₂ analogs) and MS/MS for fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): Assign peaks for diol protons (~5-6 ppm for aromatic protons) and oxygenated methylene groups (~4.3 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives across studies?

- Methodological Answer: Discrepancies often arise from structural analogs (e.g., nitro-substituted derivatives like 6,7-dinitro-1,4-benzodioxane). To address this:

- Perform X-ray crystallography or DFT calculations to validate stereochemistry and substituent effects.

- Standardize experimental conditions (e.g., solvent polarity, temperature) for comparative studies .

Q. What advanced strategies are available to identify and quantify by-products during this compound synthesis?

- Methodological Answer: By-products such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (m/z 5256) can be analyzed via:

- LC-MS/MS with MRM (Multiple Reaction Monitoring): Target specific m/z transitions for trace quantification.

- Isotopic Labeling: Track dopamine incorporation to distinguish intermediates from degradation products.

- Semi-preparative HPLC: Isolate by-products for NMR characterization .

Q. How can computational models predict the neurotoxic potential of this compound derivatives?

- Methodological Answer: Use in silico tools to assess blood-brain barrier (BBB) permeability and dopamine interaction:

- QSAR Models: Predict logP values to estimate lipophilicity and BBB penetration.

- Molecular Docking: Simulate binding to dopamine receptors or monoamine oxidases.

- Validate predictions with in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.